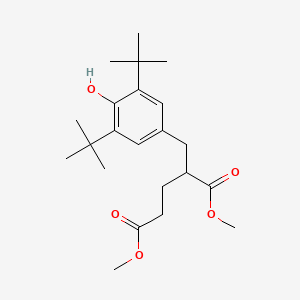
3,10b-Dihydro-1(2H)-fluoranthenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10b-Dihydro-1(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10b-Dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Reduction Reactions: Specific reduction reactions may be used to introduce the dihydro functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
3,10b-Dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to introduce additional hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic uses.
Medicine: Exploring its role in drug development and pharmacology.
Industry: Utilizing its properties in materials science and organic electronics.
Mecanismo De Acción
The mechanism of action of 3,10b-Dihydro-1(2H)-fluoranthenone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A parent compound with similar structural features.
Dihydrofluoranthene: A reduced form with additional hydrogen atoms.
Fluorenone: A related compound with a ketone functional group.
Uniqueness
3,10b-Dihydro-1(2H)-fluoranthenone is unique due to its specific structural configuration and functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
83291-46-7 |
|---|---|
Fórmula molecular |
C16H12O |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3,10b-dihydro-2H-fluoranthen-1-one |
InChI |
InChI=1S/C16H12O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-7,16H,8-9H2 |
Clave InChI |
MJUBIKFDXKMKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2C3=CC=CC=C3C4=CC=CC1=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
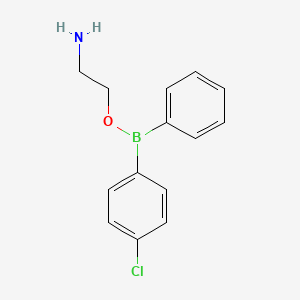
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
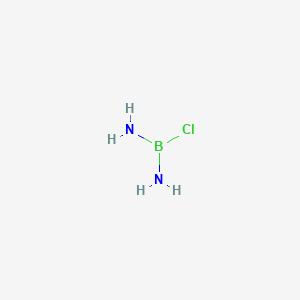
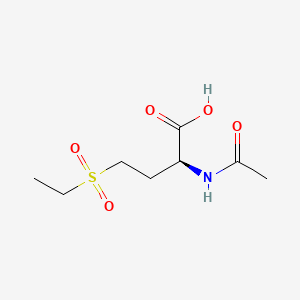
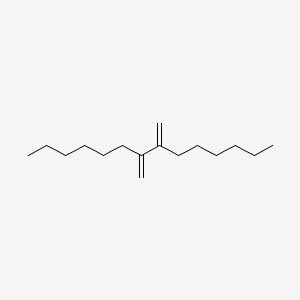
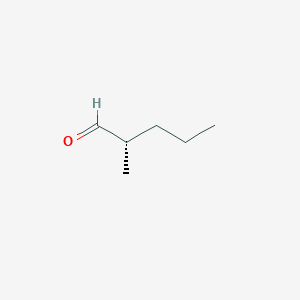
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
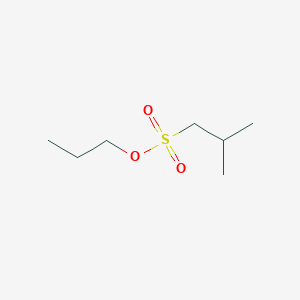
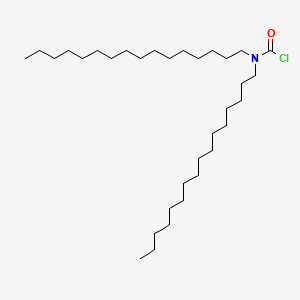
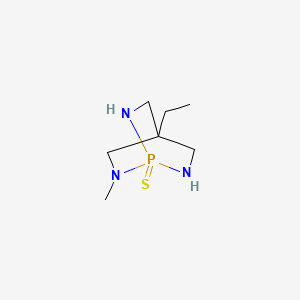
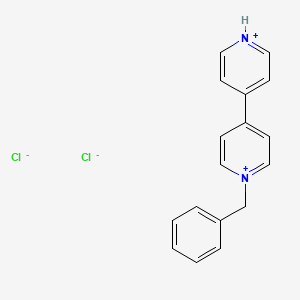
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
